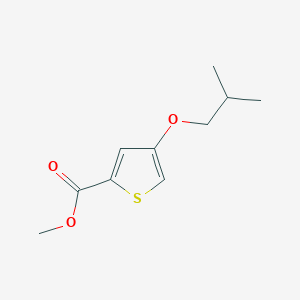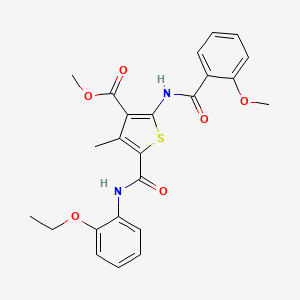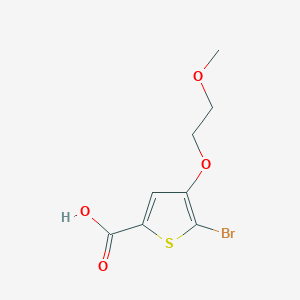![molecular formula C11H12O5 B12070697 3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester: (CAS number: 20197-76-6) is a fascinating compound with a complex structure. Its empirical formula is C10H11NO4, and it has a molecular weight of 209.2 g/mol . Let’s explore its various aspects:
准备方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The resulting product includes the desired compound .
Reaction Conditions: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it suitable for a wide range of functional groups. The reaction requires an organoboron reagent (such as an aryl or alkyl boronic acid or boronate ester), a halide substrate, and a palladium catalyst. The reaction is often carried out in a solvent like DMF or THF .
Industrial Production: While specific industrial-scale methods for producing this compound are not widely documented, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagents would be necessary for industrial applications.
化学反应分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include oxidants (such as KMnO4), reducing agents (such as NaBH4), and nucleophiles (such as Grignard reagents).
Major Products: The major products depend on the specific reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols. Detailed mechanistic studies would provide insights into the specific pathways and products.
科学研究应用
Chemistry: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine: Its biological applications remain an active area of investigation. It could serve as a scaffold for drug development or have other bioactive properties.
作用机制
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify molecular targets and pathways involved.
属性
分子式 |
C11H12O5 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
methyl 3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)16-8(5-12)6-15-9/h2-4,8,12H,5-6H2,1H3 |
InChI 键 |
ALWXOQUWKQAEEX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)





![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)

![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)



